![molecular formula C13H9BrCl2O B1372613 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene CAS No. 1040313-76-5](/img/structure/B1372613.png)
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
Overview
Description
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene (4-BCDB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications in laboratory experiments.
Scientific Research Applications
Environmental Impact and Detection
Environmental Concentrations and Toxicology : 2,4,6-Tribromophenol, closely related to brominated phenols like 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, is widely produced and has diverse environmental implications. Its presence as an intermediate in the synthesis of brominated flame retardants, a degradation product of these substances, and its use as a pesticide highlights its ubiquity in the environment. However, gaps in knowledge about its toxicokinetics and toxicodynamics are noted, necessitating further research, particularly considering new flame retardants that degrade into similar compounds (Koch & Sures, 2018).
Occurrence in Indoor Air, Dust, and Consumer Goods : The increasing application of novel brominated flame retardants (NBFRs), which include compounds similar to 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, in consumer goods has raised concerns about their occurrence, environmental fate, and toxicity. This review underscores the presence of such compounds in indoor environments and points to significant knowledge gaps in the monitoring and understanding of many NBFRs. It also highlights the need for advanced analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Chemical Synthesis and Applications
- Synthesis of Bromobiphenyl Compounds : The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, sheds light on the broader context of synthesizing brominated biphenyl compounds. The review indicates challenges and advancements in synthesis methods, including the use of cross-coupling reactions and diazotization processes, relevant to the synthesis of bromophenoxymethyl compounds (Qiu, Gu, Zhang, & Xu, 2009).
properties
IUPAC Name |
4-[(2-bromophenoxy)methyl]-1,2-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-3-1-2-4-13(10)17-8-9-5-6-11(15)12(16)7-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJOJSPBFFMACK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=C(C=C2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651706 | |
Record name | 4-[(2-Bromophenoxy)methyl]-1,2-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene | |
CAS RN |
1040313-76-5 | |
Record name | 4-[(2-Bromophenoxy)methyl]-1,2-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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